molecular formula C22H25NO B11043085 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one

Cat. No.: B11043085
M. Wt: 319.4 g/mol
InChI Key: CNIJIQYQIVYVMM-UHFFFAOYSA-N
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Description

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic compound known for its unique structural properties. It is characterized by a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 4-methylbenzaldehyde under acidic conditions, followed by the addition of propenone .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Catalysts such as Lewis acids are often employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H25NO/c1-6-20(24)23-19-10-8-7-9-18(19)22(5,15-21(23,3)4)17-13-11-16(2)12-14-17/h6-14H,1,15H2,2-5H3

InChI Key

CNIJIQYQIVYVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C=C)(C)C)C

Origin of Product

United States

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